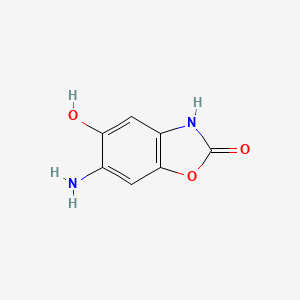
3-Butyl-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound’s structure includes a butyl group at the third position and a methyl group at the fourth position of the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylpiperidine with butyl halides in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production often involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents play a crucial role in these processes. For example, the use of phenylsilane and iron complexes as catalysts can promote the formation and reduction of intermediates, leading to efficient production of piperidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various substituted piperidines .
Applications De Recherche Scientifique
3-Butyl-4-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying biological pathways and interactions involving piperidine derivatives.
Medicine: It is explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Butyl-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-Methylpiperidine: Lacks the butyl group, leading to different chemical properties.
3-Butylpiperidine: Lacks the methyl group, affecting its reactivity and applications.
4,4’-Trimethylenedipiperidine: A dimeric form with unique properties.
Uniqueness: 3-Butyl-4-methylpiperidine’s unique combination of butyl and methyl groups at specific positions on the piperidine ring distinguishes it from other piperidine derivatives.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
3-butyl-4-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-5-10-8-11-7-6-9(10)2/h9-11H,3-8H2,1-2H3 |
Clé InChI |
NRJKGUNYPNLKNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CNCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)



![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)



![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)
![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)

